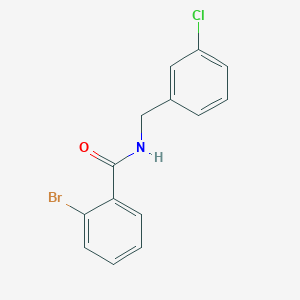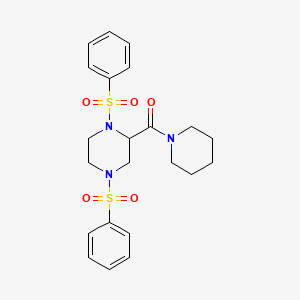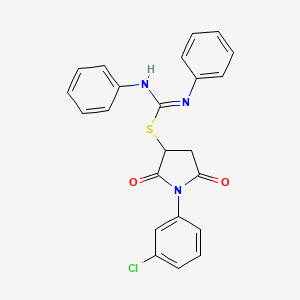
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate, also known as BDMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities. In
科学的研究の応用
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate has been studied for its potential applications in various fields of scientific research. One of the most promising areas is in the development of new drugs for the treatment of psychiatric disorders. This compound has been found to bind to serotonin receptors in the brain, which are involved in the regulation of mood and behavior. This binding activity has led to investigations into the potential use of this compound as a novel antidepressant or anxiolytic agent.
作用機序
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate involves its binding to serotonin receptors, particularly the 5-HT2A receptor subtype. This binding activity results in the modulation of various neurotransmitter systems in the brain, including dopamine and glutamate. This compound has also been found to increase the release of certain neuropeptides, such as oxytocin, which are involved in social behavior and emotional regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. These effects include changes in brain activity, alterations in neurotransmitter levels, and modulation of behavioral responses. This compound has also been found to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for psychiatric disorders.
実験室実験の利点と制限
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate has several advantages for use in laboratory experiments. It is a highly pure and stable compound, which allows for consistent results across experiments. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential for off-target effects, particularly at high doses. Careful dosing and monitoring are necessary to avoid confounding results in lab experiments.
将来の方向性
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate. One area of interest is in the development of new drugs based on the structure of this compound. Modifications to the chemical structure may lead to compounds with improved therapeutic potential and reduced side effects. Another future direction is in the investigation of the long-term effects of this compound on brain function and behavior. Understanding the potential risks and benefits of this compound is essential for its safe and effective use in scientific research.
合成法
The synthesis method for 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate involves the reaction between 1-(1,3-benzodioxol-5-ylmethyl)piperazine and 2-chlorobenzaldehyde in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound. This method has been optimized for high yields and purity, making this compound an attractive compound for scientific research.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2.C2H2O4/c19-15-3-1-2-4-16(15)21-9-7-20(8-10-21)12-14-5-6-17-18(11-14)23-13-22-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGQSFOLIJEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5024083.png)
![4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5024099.png)
![N-cyclohexyl-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide](/img/structure/B5024101.png)
![methyl 3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate](/img/structure/B5024109.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5024113.png)
![5-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5024118.png)


![N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5024154.png)

![2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5024165.png)
![3-(1-naphthyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024170.png)